AZ-960

説明

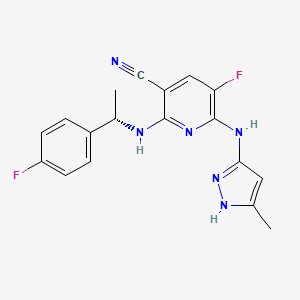

Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases that are required for activating the signaling of certain cytokines and growth factor receptors. Many myeloproliferative diseases have been linked to a mutation in JAK2 where a switch from valine to phenylalanine occurs at the 617 position (V617F). Furthermore, constitutive activation of the JAK2 signaling pathway is associated with aggressive adult T cell leukemia/lymphoma. AZ 960 inhibits JAK2 with a Ki value of 0.45 nM in vitro. It can decrease STAT3/5 phosphorylation and inhibit cell proliferation in a SET-2 human megakaryoblastic cell line that is heterozygous for the JAK2 V617F mutation with a GI50 value of 33 nM. AZ 960 can also induce apoptosis in human T cell lymophotropic virus type 1-infected (IC50 = ~1 µM), which corresponds to a downregulation of phosphorylated forms of JAK2 and Bcl-2 family proteins.

AZ960 is a novel inhibitor of Jak2 kinase. AZ960 inhibits JAK2 kinase with a K(i) of 0.00045 microm in vitro and treatment of TEL-JAK2 driven Ba/F3 cells with AZ960 blocked STAT5 phosphorylation and potently inhibited cell proliferation (GI=0.025 microm). AZ960 demonstrated selectivity for TEL-JAK2-driven STAT5 phosphorylation and cell proliferation when compared with cell lines driven by similar fusions of the other JAK kinase family members.

科学的研究の応用

Jak2阻害剤によるがん治療

AZ-960は、Jak2キナーゼの新規阻害剤です . Jak2は、さまざまなサイトカインおよび/または成長因子受容体のシグナル伝達の下流における主要なメディエーターです . ある研究では、this compoundはヒトT細胞白血病ウイルス1型(HTLV-1)感染T細胞の増殖停止とアポトーシスを効果的に誘導することが示されました . これは、Jak2が、非常に攻撃性の高い疾患である成人T細胞白血病/リンパ腫(ATL)の治療のための魅力的な分子標的であることを示唆しています .

Bcl-xLの調節

興味深いことに、this compoundは、HTLV-1感染T細胞におけるBcl-xLのレベルを増加させました . Bcl-xLは抗アポトーシスタンパク質であり、その調節は細胞生存に不可欠です . これは、Jak2とBcl-xLの同時遮断が、ATLなどの致命的な疾患に対する有望な治療戦略となる可能性を示唆しています .

抗寄生虫活性

This compoundは、トリパノソーマ・ブルセイERK8阻害剤(TbERK8)の選択的阻害を通じて抗寄生虫活性を示します . トリパノソーマ・ブルセイは、アフリカトリパノソーマ症(睡眠病としても知られる)を引き起こす寄生性原生動物の種です .

その他のキナーゼの阻害

This compoundは、JAK3、オーロラ、TrkA、ARK5などのいくつかの他のキナーゼの活性を阻害することが判明しています . この幅広いキナーゼ阻害スペクトルは、これらのキナーゼが重要な役割を果たすさまざまな疾患における潜在的な用途を示唆しています .

作用機序

Target of Action

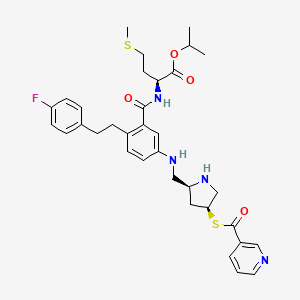

AZ-960, also known as (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile, is a novel inhibitor of Janus-associated kinases (JAKs). Its primary target is Janus kinase 2 (JAK2) . JAK2 is a protein-tyrosine kinase that plays an important role in cellular survival, proliferation, and differentiation .

Mode of Action

This compound exhibits a potent inhibition against JAK2 with a Ki value of 0.45 nmol/L . It binds to the kinase domain of JAK2, inhibiting its activity and leading to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 .

Biochemical Pathways

The inhibition of JAK2 by this compound affects the JAK2/STAT5 pathway , which is constitutively activated in certain diseases such as Adult T-cell leukemia/lymphoma (ATL) . The inhibition of JAK2 leads to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 . Interestingly, this compound increases levels of Bcl-xL in certain cells, in association with the accumulation of cAMP response element-binding protein bound to the Bcl-xL promoter .

Result of Action

This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1 (HTLV-1) infected T cells . This is achieved through the inhibition of JAK2 and the subsequent downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins .

生化学分析

Biochemical Properties

AZ-960 is a potent, selective, and ATP-competitive inhibitor of JAK2 . It interacts with JAK2 kinase, inhibiting it with a Ki of 0.45nM in vitro . This interaction is 3-fold selective over JAK3 .

Cellular Effects

This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1, HTLV-1–infected T cells (MT-1 and MT-2) in parallel with downregulation of the phosphorylated forms of Jak2 and Bcl-2 family proteins including Bcl-2 and Mcl-1 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the JAK2 kinase, which is key in activating the signaling of certain cytokines and growth factor receptors . This inhibition leads to a decrease in the phosphorylation of STAT5 in TEL-JAK2 cells .

特性

IUPAC Name |

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNXHXDJOIXABJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238201 | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905586-69-8 | |

| Record name | AZ-960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905586698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63IS9PTJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)